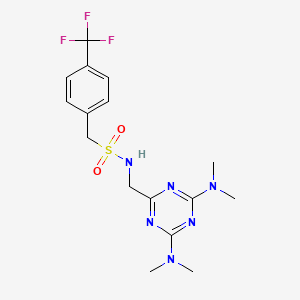
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H21F3N6O2S and its molecular weight is 418.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with significant biological activity. Its structure, characterized by a triazine ring and a sulfonamide group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C15H18F3N5O2S and a molecular weight of approximately 407.39 g/mol. Its unique structure includes:
- Triazine Ring : Provides stability and potential for interactions with nucleophiles.
- Dimethylamino Groups : Enhance solubility and biological activity.
- Trifluoromethyl Phenyl Group : Increases lipophilicity and may influence receptor binding.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific receptors:
- Enzyme Interaction : The compound can inhibit or activate enzymes involved in various metabolic pathways. For instance, it may affect the activity of kinases or phosphatases due to its structural similarity to known enzyme substrates or inhibitors.
- Receptor Binding : It can bind to G-protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. Studies have shown that this compound may inhibit the proliferation of cancer cells. For example:
- Cell Line Studies : Testing on various cancer cell lines demonstrated IC50 values indicating potent antitumor activity. Specific assays revealed that the compound effectively reduced cell viability in lung cancer models (e.g., HCC827 and NCI-H358) .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D Viability |
| NCI-H358 | 6.48 ± 0.11 | 2D Viability |
| MRC-5 | Not cytotoxic | Low Concentration |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing protocols such as broth microdilution have shown promising results against pathogens like Escherichia coli and Staphylococcus aureus.
Case Studies
- Antitumor Efficacy : A study involving the administration of the compound in vitro demonstrated a significant reduction in tumor cell proliferation across multiple assays, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Screening : In another study, the compound's effectiveness was evaluated against standard bacterial strains using CLSI guidelines, confirming its broad-spectrum antimicrobial activity.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N6O2S/c1-24(2)14-21-13(22-15(23-14)25(3)4)9-20-28(26,27)10-11-5-7-12(8-6-11)16(17,18)19/h5-8,20H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUFYQRASLZJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














